4-(Cbz-amino)-1-(methylsulfonyl)piperidine
Overview
Description
4-(Cbz-amino)-1-(methylsulfonyl)piperidine is a useful research compound. Its molecular formula is C14H20N2O4S and its molecular weight is 312.39 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Triazolyl‐Substituted 3‐Aminopiperidines
4-(Cbz-amino)-1-(methylsulfonyl)piperidine has been utilized in the synthesis of triazolyl‐substituted 3‐aminopiperidines, which are considered new scaffolds for combinatorial chemistry. These compounds were prepared using a sequence of nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition. Such scaffolds have potential applications in drug discovery and development due to their structural diversity and biological relevance (Schramm et al., 2010).
Michael Addition Polymerizations
Research has also explored the Michael addition polymerizations of trifunctional amines with diacrylamides, where this compound serves as a building block for novel linear poly(amido amine)s. These polymers contain secondary and tertiary amines in their backbones, demonstrating the utility of this compound in polymer chemistry to create materials with potentially unique properties (Wang et al., 2005).
Synthesis and Biological Evaluation of 5-Substituted 1,3,4-Oxadiazole Derivatives
The compound has also been employed in the synthesis of 5-substituted 1,3,4-oxadiazole derivatives, showcasing its role in creating biologically active molecules. These derivatives were tested for their inhibitory activity against the butyrylcholinesterase enzyme, highlighting the chemical's contribution to generating compounds with potential therapeutic applications (Khalid et al., 2016).
Biohydroxylations with Beauveria bassiana
Furthermore, the biohydroxylation of N-benzyloxycarbonyl (Cbz) protected piperidines, including this compound, by the fungus Beauveria bassiana ATCC 7159 demonstrates the compound's role in biotransformation processes. This research underscores its utility in regioselective hydroxylation reactions, crucial for creating derivatives with specific biological activities (Aitken et al., 1998).
Properties
IUPAC Name |
benzyl N-(1-methylsulfonylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-21(18,19)16-9-7-13(8-10-16)15-14(17)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUZCKVFKVUGIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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